molecular formula C29H32Cl2N6 B587038 Piperaquine D6 CAS No. 1261394-71-1

Piperaquine D6

Cat. No.: B587038
CAS No.: 1261394-71-1
M. Wt: 541.554
InChI Key: UCRHFBCYFMIWHC-QLFBILJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperaquine D6 is a deuterated form of piperaquine, an antimalarial agent. Piperaquine is a bisquinoline compound that was first synthesized in the 1960s and used extensively in China for the treatment and prophylaxis of malaria. The deuterated form, this compound, is used in pharmacokinetic studies as an internal standard due to its stability and similarity to the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperaquine D6 involves the incorporation of deuterium atoms into the piperaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine in the presence of a deuterated solvent to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in pharmacokinetic studies .

Chemical Reactions Analysis

Types of Reactions: Piperaquine D6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperaquine D6 is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of piperaquine in biological samples.

    Biology: Employed in studies investigating the pharmacokinetics and metabolism of piperaquine.

    Medicine: Used in clinical trials to monitor the concentration of piperaquine in plasma and other biological fluids.

    Industry: Utilized in the development and quality control of antimalarial drugs

Mechanism of Action

Piperaquine D6, like its non-deuterated counterpart, exerts its antimalarial effects by disrupting the detoxification of heme within the parasite’s digestive vacuole. This disruption leads to the accumulation of toxic heme, which ultimately kills the parasite. The exact molecular targets and pathways involved in this process are similar to those of chloroquine, another antimalarial agent .

Comparison with Similar Compounds

Uniqueness of Piperaquine D6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate pharmacokinetic studies. Its use as an internal standard in analytical methods ensures precise quantification of piperaquine in biological samples, making it invaluable in research and clinical settings .

Properties

IUPAC Name

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRHFBCYFMIWHC-QLFBILJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.